

A Comparative Analysis of STING Inhibitors: C-171 vs. H-151

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For researchers and drug development professionals navigating the landscape of innate immunity modulation, the selection of a specific STING (Stimulator of Interferon Genes) inhibitor is a critical decision. This guide provides an objective comparison of two widely used covalent STING inhibitors, C-171 and H-151, focusing on their mechanism of action, performance data, and the experimental frameworks used for their evaluation.

The cGAS-STING signaling pathway is a cornerstone of the innate immune system, detecting cytosolic DNA—a sign of infection or cellular damage—and initiating a robust inflammatory response, including the production of type I interferons (IFNs).[1][2][3] While vital for host defense, dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making STING inhibitors a promising therapeutic avenue.[4][5]

Mechanism of Action: A Shared Covalent Approach

Both C-171 and H-151 are small-molecule inhibitors that function through a similar covalent mechanism. They selectively target a specific cysteine residue within the transmembrane domain of the STING protein.[6][7][8]

- Target Site: Both inhibitors covalently and irreversibly bind to Cysteine 91 (Cys91) of both human and murine STING.[6][7][8][9]
- Functional Blockade: This covalent modification effectively blocks the subsequent palmitoylation of STING.[6][7][9][10][11] Palmitoylation is an essential post-translational



modification required for STING to form higher-order oligomers or clusters upon activation.[6]

Downstream Inhibition: By preventing STING clustering, both C-171 and H-151 inhibit the recruitment and phosphorylation of the downstream kinase TBK1 (TANK-binding kinase 1).
[9][11][12] This, in turn, prevents the phosphorylation and activation of the transcription factor IRF3 (Interferon Regulatory Factor 3), ultimately suppressing the production of type I interferons and other pro-inflammatory cytokines.[9]

H-151 was identified through the structural optimization of earlier covalent inhibitors like C-178, aiming for improved pharmacological properties.[5][13]

Quantitative Performance Data

The potency of STING inhibitors is a key determinant of their utility. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this potency. The following table summarizes the available IC50 data for C-171 and H-151.

| Inhibitor | Target Species | Cell Line | Reported IC50 | Reference |
|--------------|---|--------------|---------------|-----------|
| H-151 | Human STING | 293T-hSTING | 1.04 μΜ | [14] |
| Murine STING | 293T-mSTING | 0.82 μΜ | [14] | |
| Murine STING | Mouse Embryonic Fibroblasts (MEFs) | ~138 nM | [4] | |
| Murine STING | Bone Marrow- Derived Macrophages (BMDMs) | ~109.6 nM | [4] | |
| Human STING | Human Foreskin Fibroblasts (HFFs) | ~134.4 nM | [4] | |
| C-171 | Human & Murine STING | HEK293 cells | 0.02 - 2 μΜ* | [12] |



*Note: The data for C-171 indicates a concentration range where it selectively reduces STING-mediated IFN-β reporter activity, rather than a specific IC50 value.[12] Some studies have noted that the efficacy of H-151 may be species-dependent, a critical factor for translating preclinical findings.[4][15]

In Vitro and In Vivo Efficacy

H-151: This inhibitor has demonstrated noteworthy activity in both cellular assays and in vivo models.

- In Vitro: H-151 potently inhibits STING activation in various cell types, including human monocytic THP-1 cells and mouse macrophages.[10][13] It effectively reduces the production of IFN-β and other inflammatory cytokines like TNF upon stimulation with STING agonists. [10][13] Importantly, it has been shown to be selective for STING-mediated signaling, not affecting RIG-I-mediated interferon production.[6]
- In Vivo: H-151 has shown significant therapeutic potential in multiple mouse models of disease. It ameliorates inflammation and reduces tissue injury in models of intestinal ischemia-reperfusion injury, neovascular age-related macular degeneration (AMD), and psoriasis.[9][10][16][17] Topical administration of H-151 has been shown to attenuate skin lesions in a psoriatic mouse model.[16]

C-171: C-171 also efficiently inhibits both human and murine STING in cellular assays.[7][8] It selectively reduces STING-mediated, but not RIG-I or TBK1-mediated, IFN-β reporter activity in HEK293 cells.[12] While specific in vivo efficacy data for C-171 is less detailed in the provided search results compared to H-151, its shared mechanism of action suggests potential utility in similar inflammatory models.

Visualizing the STING Pathway and Experimental Workflow

To better understand the context of C-171 and H-151 activity, the following diagrams illustrate the STING signaling pathway and a common experimental workflow for inhibitor validation.



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